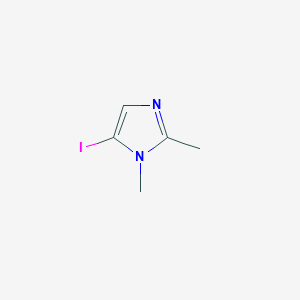
Ethyl 4-(hydroxyamino)benzoate
Vue d'ensemble
Description
Ethyl 4-(hydroxyamino)benzoate: is an organic compound with the molecular formula C₉H₁₁NO₃. It is an ester derivative of benzoic acid, specifically characterized by the presence of a hydroxyamino group at the para position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Ethyl 4-nitrobenzoate: One common method involves the reduction of ethyl 4-nitrobenzoate to ethyl 4-(hydroxyamino)benzoate.
Esterification of 4-(hydroxyamino)benzoic acid: Another method involves the esterification of 4-(hydroxyamino)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous-flow synthesis techniques are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to form ethyl 4-aminobenzoate.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoates.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments .
- Employed in the preparation of azo compounds with nonlinear optical properties .
Biology:
- Investigated for its potential as a local anesthetic due to its structural similarity to other benzoate esters .
Medicine:
- Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients .
Industry:
Mécanisme D'action
Mechanism: Ethyl 4-(hydroxyamino)benzoate exerts its effects primarily through interactions with biological membranes and enzymes. It can act as a local anesthetic by binding to sodium ion channels on nerve membranes, reducing the passage of sodium ions, and thereby blocking nerve impulse conduction .
Molecular Targets and Pathways:
Sodium Ion Channels: Inhibition of sodium ion channels on nerve membranes.
Enzymatic Interactions: Potential interactions with enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-aminobenzoate: Similar structure but lacks the hydroxyamino group.
Ethyl 4-nitrobenzoate: Precursor in the synthesis of ethyl 4-(hydroxyamino)benzoate.
Ethyl 4-hydroxybenzoate: Similar ester structure but with a hydroxyl group instead of a hydroxyamino group.
Uniqueness: this compound is unique due to the presence of both an ester and a hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
IUPAC Name |
ethyl 4-(hydroxyamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIQBXJYUKTCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B3254566.png)









![7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B3254640.png)
